N'-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide
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Overview
Description
N’-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 5-methyl-2-furaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis process. Additionally, the use of high-purity starting materials and solvents can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of organic solar cells and other electronic materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
N’-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide can be compared with other Schiff bases and benzimidazole derivatives:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Similar structure but different substituents, leading to variations in chemical reactivity and biological activity.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Contains a fluorine atom, which can enhance its stability and biological activity.
N’-[(E)-(5-ethyl-2-furyl)methylidene]isonicotinohydrazide: Similar furan ring but different core structure, affecting its overall properties.
The uniqueness of N’-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N4O2 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C14H12N4O2/c1-9-2-4-11(20-9)7-17-18-14(19)10-3-5-12-13(6-10)16-8-15-12/h2-8H,1H3,(H,15,16)(H,18,19)/b17-7+ |
InChI Key |
GWGKWYAIDWDWPG-REZTVBANSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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